![molecular formula C17H24N2O4S B5637628 N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637628.png)
N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research interest in pyrrolidine derivatives and their complex structures like benzoxepine carboxamides stems from their potential pharmacological activities. These compounds are synthesized and analyzed for their binding affinities, molecular structures, and chemical properties to explore their applications in medicinal chemistry.
Synthesis Analysis
Synthesis methods for related compounds typically involve complex reactions that yield pyrrolidine and benzoxepine derivatives with specific functional groups. These synthesis pathways are crucial for producing compounds with the desired biological activity and chemical properties (Hirokawa et al., 2003).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and AM1 molecular orbital methods, provide insights into the conformation and stereochemistry of synthesized compounds. These studies reveal the spatial arrangement of atoms and the presence of stable conformers, contributing to the compound's reactivity and interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions, such as the Diels–Alder reaction, play a significant role in the synthesis of complex pyrrolidine and benzoxepine derivatives. The reactivity of these compounds under various conditions can lead to the formation of new chemical structures with potential pharmacological activities (Noguchi et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments. These properties are essential for determining the compound's suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including the compound's stability, reactivity, and affinity towards biological targets, are crucial for its pharmacological potential. Studies on related compounds show selective inhibition of biological receptors, indicating the importance of the chemical structure in determining its activity (Zhou et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-12-24(21,22)19-9-3-4-10-19)15-7-11-23-16-6-2-1-5-14(16)13-15/h1-2,5-6,15H,3-4,7-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUCFOKNOUOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
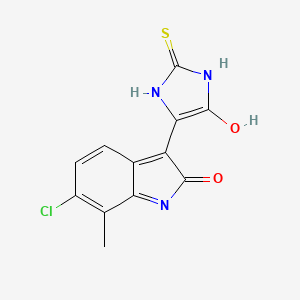
![7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5637565.png)
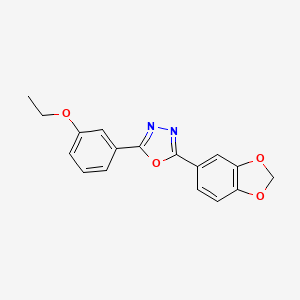

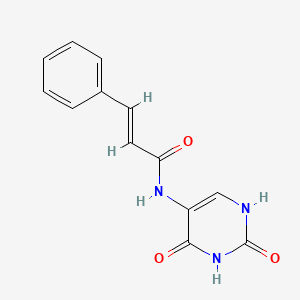
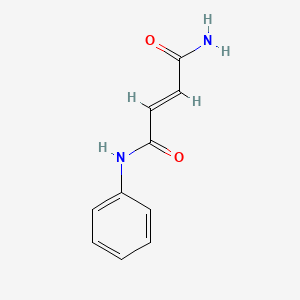
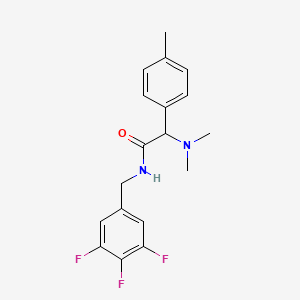
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide](/img/structure/B5637619.png)
![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637625.png)
![2-{[2-(1-isonicotinoyl-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5637637.png)
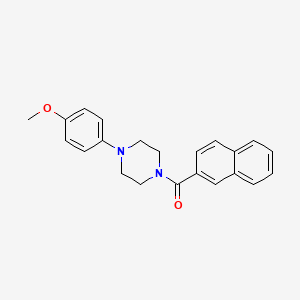
![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)